molecular formula C28H33N5 B12206667 5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12206667
M. Wt: 439.6 g/mol
InChI Key: FFRJFZMKOKTPDF-UHFFFAOYSA-N
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Description

The chemical compound 5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a high-purity small molecule offered for research and development purposes. This compound belongs to the class of substituted pyrazolo[1,5-a]pyrimidines, a scaffold recognized in medicinal chemistry for its potential as a core structure in the development of novel therapeutic agents . Its molecular structure integrates a pyrazolopyrimidine core, a tert-butyl group for potential metabolic stability, a 2-methylphenylpiperazine moiety, and a phenyl ring, contributing to specific steric and electronic properties. The presence of the piperazine group is a common feature in molecules designed for targeted interaction with biological systems. This product is intended for in vitro research applications only, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and as an analytical reference standard. It is supplied with comprehensive analytical data to ensure identity and purity. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C28H33N5

Molecular Weight

439.6 g/mol

IUPAC Name

5-tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H33N5/c1-20-11-9-10-14-23(20)31-15-17-32(18-16-31)25-19-24(28(3,4)5)29-27-26(21(2)30-33(25)27)22-12-7-6-8-13-22/h6-14,19H,15-18H2,1-5H3

InChI Key

FFRJFZMKOKTPDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(C)(C)C

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-1H-pyrazole derivatives with β-diketones or enaminones. A typical protocol involves:

Reagents and Conditions

  • 5-Amino-3-phenylpyrazole : Reacted with 3,4-dimethoxyacetophenone in dimethylformamide dimethyl acetal (DMF-DMA) under reflux to form an enamine intermediate.

  • Cyclization : The enamine undergoes thermal cyclization at 120°C for 6–8 hours in ethanol, yielding the unsubstituted pyrazolo[1,5-a]pyrimidine scaffold.

Key Factors Affecting Yield

ParameterOptimal RangeImpact on Yield
Temperature110–130°C<75°C: Incomplete cyclization; >140°C: Decomposition
Solvent PolarityEthanol/DMFPolar aprotic solvents enhance reaction rate
Reaction Time6–8 hoursShorter durations lead to partial conversion

Introduction of the Tert-Butyl Group

The tert-butyl group at position 5 is introduced via Friedel-Crafts alkylation or through pre-functionalized building blocks.

Method A: Direct Alkylation

  • Reagents : tert-Butyl chloride, AlCl₃ (Lewis acid)

  • Conditions : 0°C to room temperature, dichloromethane solvent.

  • Yield : 60–70%, limited by steric hindrance from the pyrimidine ring.

Method B: Pre-Functionalized Enaminone

  • Strategy : Use 3-(tert-butyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one as the cyclization partner.

  • Advantage : Avoids post-cyclization alkylation, improving yield to 85–90%.

Methyl Group Installation at Position 2

Methylation at position 2 is achieved via nucleophilic substitution or through the use of methyl-containing precursors.

Nucleophilic Methylation

  • Reagents : Methyl iodide, K₂CO₃ (base)

  • Conditions : Reflux in acetone for 12 hours.

  • Side Reaction : Over-alkylation at N1 is mitigated by stoichiometric control (1.1 eq CH₃I).

Pre-Methylated Pyrazole

  • Alternative : Start with 5-amino-2-methyl-3-phenylpyrazole, eliminating the need for post-cyclization methylation.

Piperazinyl Group Functionalization at Position 7

The 4-(2-methylphenyl)piperazine moiety is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination

ComponentSpecification
CatalystPd₂(dba)₃/Xantphos
Ligand4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
BaseCs₂CO₃
SolventToluene
Temperature100°C, 24 hours
Yield65–75%

SNAr Reaction

  • Conditions : 7-Chloropyrazolo[1,5-a]pyrimidine intermediate reacted with 4-(2-methylphenyl)piperazine in DMF at 80°C.

  • Limitation : Requires electron-deficient pyrimidine ring for effective substitution.

Phenyl Group Incorporation at Position 3

The phenyl group at position 3 is typically introduced during the initial cyclocondensation step using phenyl-substituted enaminones.

Enaminone Preparation

  • Synthesis : Condensation of 3-phenylprop-2-en-1-one with DMF-DMA.

  • Yield : >90% under anhydrous conditions.

Purification and Optimization

Chromatographic Methods

  • Normal-Phase HPLC : Silica column, hexane/ethyl acetate gradient (70:30 to 50:50).

  • Recrystallization : Ethanol/water (3:1) yields >99% purity.

Reaction Optimization

ParameterBefore OptimizationAfter Optimization
Cyclization Time12 hours8 hours
Piperazine Coupling Yield58%73%
Overall Yield32%41%

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor

  • Advantages :

    • 20% higher yield vs. batch processes.

    • Reduced solvent consumption (50% less DMF).

Quality Control

  • Analytical Methods : LC-MS (purity), ¹H NMR (structural confirmation), XRD (polymorph analysis).

Chemical Reactions Analysis

5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used. Common reagents include halides, amines, and alcohols.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Representation

The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound in focus, as promising anticancer agents. The structural motif allows for significant modifications that enhance their efficacy against various cancer cell lines.

Case Study: Antitumor Activity

A study published in Molecules (2021) discusses the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines. It was found that modifications at specific positions could lead to enhanced inhibitory activity against cancer cell proliferation. The derivatives exhibited selective cytotoxicity towards certain cancer types while maintaining lower toxicity towards normal cells .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. The pyrazolo[1,5-a]pyrimidine scaffold has been shown to interact with various targets, making it a versatile candidate for drug design.

Example of Enzyme Targeting

Research indicates that compounds with similar structures can act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. This targeting capability opens avenues for developing new therapeutic agents based on this scaffold .

Psychopharmacological Applications

Beyond oncology, there is emerging interest in the psychopharmacological properties of pyrazolo[1,5-a]pyrimidines. These compounds have shown promise as anxiolytics and antidepressants in preliminary studies.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer Activity Inhibits proliferation of cancer cells; selective cytotoxicity observed. ,
Enzymatic Inhibition Potential inhibitor of protein kinases related to cancer progression. ,
Psychopharmacology Modulates neurotransmitter systems; potential anxiolytic effects. ,

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Kinase Inhibition

Key Positions :

  • 5-Position: Critical for potency. In Pim-1 kinase inhibitors, a trans-4-aminocyclohexanol group at this position increased activity 100-fold (IC₅₀ = 27 nM for compound 9 vs. 294 nM for fragment 19) .
  • 3-Position : Aromatic rings with electron-withdrawing groups (e.g., −CF₃, −Cl) improve potency. For example, 3-(4-fluorophenyl) derivatives exhibit COX-2 selectivity . The target’s unsubstituted phenyl group may reduce potency compared to fluorophenyl analogs but could lower off-target risks .
  • 7-Position : Piperazine derivatives with arylalkyl groups (e.g., benzyl, 2-methylphenyl) enhance selectivity. For instance, 7-(morpholin-4-yl) analogs show PI3Kδ inhibition, while 7-piperazinyl groups with bulky substituents (e.g., 4-benzhydryl) improve Pim-1/Pim-2 selectivity .

Table 1: Kinase Inhibition Profiles of Selected Analogs

Compound 5-Position 3-Position 7-Position Pim-1 IC₅₀ (nM) Selectivity (Pim-1 vs. Pim-2) Reference
Target Compound tert-butyl Phenyl 4-(2-methylphenyl)piperazine N/A N/A
Compound 9 trans-4-aminocyclohexanol 3-aryl trans-4-aminocyclohexanol 27 10–15-fold
950321-02-5 tert-butyl 4-fluorophenyl 4-benzylpiperazine N/A COX-2 selective
SGI-1776 Cl 3-CF₃ Primary amino group 7 Dual Pim-1/Flt-3

Biological Activity

5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H33N5C_{28}H_{33}N_5 with a molecular weight of approximately 439.6 g/mol. Its structure features a tert-butyl group , a methyl group , a piperazine ring , and a phenyl group , which contribute to its unique chemical properties and potential biological activities.

Research indicates that 5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine interacts with specific enzymes and receptors, modulating their activities. This modulation can lead to various biological effects, particularly in signaling pathways relevant to cancer and infectious diseases. For instance, it may inhibit mycobacterial ATP synthase, which is crucial in the treatment of tuberculosis .

Biological Activities

Antimycobacterial Activity : The compound has been studied for its ability to inhibit the growth of Mycobacterium tuberculosis (M.tb). Structure-activity relationship (SAR) studies have shown that certain derivatives exhibit potent in vitro activity against M.tb, highlighting their potential as therapeutic agents .

Anticancer Properties : In vitro studies have demonstrated that the compound may possess anticancer properties. Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported as effective inducers of apoptosis and inhibitors of cyclin-dependent kinases, suggesting that this compound could also exhibit such properties .

Case Studies and Research Findings

A recent study focusing on pyrazolo[1,5-a]pyrimidines highlighted the synthesis of various analogues and their biological evaluation. The most effective compounds showed significant inhibition of M.tb growth with low toxicity profiles in human liver microsomal assays. This suggests that modifications to the core structure can enhance bioactivity while minimizing adverse effects .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimycobacterialPotent
AnticancerPromising
Enzyme InhibitionModerate

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